molecular formula C17H27BrClNO B1525245 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220020-41-6

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1525245
CAS No.: 1220020-41-6
M. Wt: 376.8 g/mol
InChI Key: OXUBFCBLFHGLDU-UHFFFAOYSA-N
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Description

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H27BrClNO It is a piperidine derivative that features a brominated phenoxy group and a tert-pentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-tert-pentylphenol, undergoes bromination to introduce a bromine atom at the 2-position, yielding 2-bromo-4-tert-pentylphenol.

    Etherification: The brominated phenol is then reacted with piperidine in the presence of a suitable base to form the ether linkage, resulting in 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized products.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.

Scientific Research Applications

3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{

Properties

IUPAC Name

3-[[2-bromo-4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-4-17(2,3)14-7-8-16(15(18)10-14)20-12-13-6-5-9-19-11-13;/h7-8,10,13,19H,4-6,9,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBFCBLFHGLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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